Product packaging for rhamnogalacturonan AS4(Cat. No.:CAS No. 143795-00-0)

rhamnogalacturonan AS4

Cat. No.: B585959
CAS No.: 143795-00-0
M. Wt: 930.58
InChI Key: SZQMTBAJCPCVLP-CXXOFRHISA-P
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Description

Overview of Pectic Polysaccharides in Plant Cell Walls

Pectic polysaccharides are not a single entity but a diverse family of molecules. They are generally classified into three main domains:

Homogalacturonan (HG): This is the most abundant pectic polysaccharide, constituting about 65% of pectin (B1162225). megazyme.com It is a linear polymer of α-(1,4)-linked D-galacturonic acid. megazyme.comnottingham.ac.uk The galacturonic acid residues can be methyl-esterified at the C-6 position and acetylated at the O-2 and/or O-3 positions. nottingham.ac.uknih.gov

Rhamnogalacturonan I (RG-I): Accounting for 20-35% of pectin, RG-I has a backbone of repeating disaccharide units of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→]. megazyme.comnih.gov This backbone is often branched with side chains of neutral sugars like arabinose and galactose. mdpi.comwhitesscience.com

Rhamnogalacturonan II (RG-II): This is the most structurally complex pectic polysaccharide, though it is the least abundant, making up around 10% of pectin. megazyme.comchemsrc.com It has a backbone of α-(1,4)-linked D-galacturonic acid, similar to HG, but is substituted with four complex side chains. megazyme.com

Beyond these main domains, other substituted galacturonans like xylogalacturonan (XGA) and apiogalacturonan (AGA) have also been identified. whitesscience.com

Pectin DomainAbundance in PectinBackbone StructureKey Features
Homogalacturonan (HG)~65%Linear chain of α-(1,4)-linked D-galacturonic acidCan be methyl-esterified and acetylated
Rhamnogalacturonan I (RG-I)~20-35%Repeating [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→] disaccharideBranched with neutral sugar side chains
Rhamnogalacturonan II (RG-II)~10%α-(1,4)-linked D-galacturonic acidFour complex, highly conserved side chains

Rhamnogalacturonans are integral to the structure and function of the plant cell wall.

Rhamnogalacturonan I (RG-I) , with its highly branched structure, is thought to play a role in cell wall adhesion and may influence the orientation of cellulose (B213188) microfibrils. researchgate.net The variability in its side chains suggests that its function can be modulated depending on the plant species and developmental stage. researchgate.netnih.gov

Rhamnogalacturonan II (RG-II) , despite its low abundance, is essential for plant growth and development. osti.govmegazyme.com Its structure is remarkably conserved across all vascular plants. A key feature of RG-II is its ability to form dimers through a borate (B1201080) diester bond. This cross-linking of two RG-II molecules is crucial for the formation of a three-dimensional pectic network, which contributes to the mechanical properties of the primary cell wall. megazyme.com

Historical Context of Rhamnogalacturonan Research

The study of pectic substances dates back to 1825 when Henri Braconnot first isolated and described pectin. biorxiv.org However, the more complex rhamnogalacturonan domains were characterized much later.

The repeating disaccharide unit of the RG-I backbone, α-D-galactosyluronic acid-(1→2)-l-rhamnose, was first identified in 1939 from flax mucilage.

Rhamnogalacturonan II was first identified in 1978 as a minor component of suspension-cultured sycamore cell walls. chemsrc.com Its incredibly complex and conserved structure, composed of at least 12 different types of monosaccharides and over 20 different glycosidic linkages, has made it a subject of intense research ever since. The discovery that RG-II is cross-linked by borate was a major breakthrough in understanding the architecture of the pectin network.

Scope and Research Imperatives for Rhamnogalacturonan AS4 (as a general representative of RG-I/RG-II)

While the general structures of RG-I and RG-II are known, the vast diversity within these families presents a significant research challenge. Specific rhamnogalacturonan molecules, such as This compound , are often isolated from particular plant sources to investigate their unique structural features and biological activities.

This compound, isolated from the medicinal plant Achyrocline satureioides, is a pectic polysaccharide with a mean molecular weight of 15,000 Da. Research on such specific rhamnogalacturonans is crucial for several reasons:

Understanding Structural Diversity: Detailed analysis of individual rhamnogalacturonan fractions like AS4 helps to elucidate the full spectrum of structural variations within the RG-I and RG-II families. biorxiv.org

Structure-Function Relationships: By correlating the specific structural features of molecules like AS4 with their biological effects, researchers can better understand how these complex carbohydrates function in the plant and their potential applications.

Biotechnological and Pharmaceutical Potential: Many rhamnogalacturonans have shown interesting biological activities. For instance, this compound has demonstrated anti-inflammatory properties and an ability to enhance phagocytosis in vivo.

The following table summarizes the key research findings on this compound and its general counterparts, RG-I and RG-II.

CompoundSourceMolecular Weight (Da)Key Structural FeaturesReported Biological Activity
This compoundAchyrocline satureioides15,000Pectic polysaccharide structureAnti-inflammatory, enhancement of phagocytosis
Rhamnogalacturonan I (General)Various plantsCan be very high (e.g., up to 2,000,000)Repeating disaccharide backbone with arabinan (B1173331) and/or galactan side chains nih.govCell adhesion, influences cell wall mechanics researchgate.net
Rhamnogalacturonan II (General)Vascular plants~5,000 - 10,000 (monomer)Highly complex and conserved, contains rare sugars, forms borate-cross-linked dimers osti.govEssential for plant growth, cell wall integrity osti.gov

Properties

CAS No.

143795-00-0

Molecular Formula

C22H34N10O19P4S2+2

Molecular Weight

930.58

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-3H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-3H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C22H32N10O19P4S2/c1-29-5-31(15-9(29)17(37)27-21(23)25-15)19-13(35)11(33)7(47-19)3-45-54(43,56)50-52(39,40)49-53(41,42)51-55(44,57)46-4-8-12(34)14(36)20(48-8)32-6-30(2)10-16(32)26-22(24)28-18(10)38/h5-8,11-14,19-20,33-36H,3-4H2,1-2H3,(H8-2,23,24,25,26,27,28,37,38,39,40,41,42,43,44,56,57)/p+2/t7-,8-,11-,12-,13-,14-,19-,20-,54?,55?/m1/s1

InChI Key

SZQMTBAJCPCVLP-CXXOFRHISA-P

SMILES

CN1C=[N+](C2=C1C(=O)N=C(N2)N)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)OP(=O)(OCC4C(C(C(O4)[N+]5=CN(C6=C5NC(=NC6=O)N)C)O)O)S)O)O

Synonyms

rhamnogalacturonan AS4

Origin of Product

United States

Structural Elucidation of Rhamnogalacturonan As4 Rg I and Rg Ii

Advanced Spectroscopic and Chromatographic Methodologies

The fine structural details of rhamnogalacturonans, including monomer composition, linkage patterns, side-chain distribution, and non-carbohydrate substituents, are revealed through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are often employed on oligosaccharide fragments generated by specific chemical or enzymatic degradation, which simplifies the complex structures for detailed analysis uga.edubiorxiv.org.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure of polysaccharides in solution nih.gov. It is instrumental in determining the sequence of glycosyl residues, their anomeric configurations (α or β), linkage positions, and the presence of substituents like acetyl groups nih.gov.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides a primary overview of the sample's composition. The ¹H NMR spectrum shows signals for anomeric protons (typically in the 4.4–5.5 ppm range), ring protons, and methyl protons from rhamnose and acetyl groups nih.govmdpi.com. The ¹³C NMR spectrum reveals signals for anomeric carbons (95–110 ppm), ring carbons, and carbonyl carbons of galacturonic acid (~170-180 ppm) nih.gov.

Two-dimensional (2D) NMR experiments are essential for resolving overlapping signals and establishing connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with their directly attached carbons, allowing for the unambiguous assignment of ¹H-¹³C pairs for each residue.

Total Correlation Spectroscopy (TOCSY) establishes correlations between all protons within a single spin system (i.e., within a single sugar residue). This is crucial for tracing the connectivity from the anomeric proton to all other protons in the same monosaccharide unit.

Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space correlations between protons that are close to each other (typically <5 Å). This is particularly valuable for determining the sequence of monosaccharides by identifying protons on adjacent residues that are in close proximity, thus revealing the glycosidic linkage.

The precise assignment of NMR signals is fundamental to structural elucidation. The anomeric region of the ¹H NMR spectrum is often the starting point for analysis, as the chemical shifts of anomeric protons are sensitive to the type of sugar, its anomeric configuration, and its linkage position. For instance, in a study of a rhamnogalacturonan I domain from ginseng, the anomeric proton (H-1) and carbon (C-1) signals for α-1,4-linked Galacturonic acid (GalpA) appeared at 5.02 ppm and 97.51 ppm, respectively nih.gov. The anomeric signals for α-Rhamnopyranose (Rhap) were identified at 5.17 ppm (H-1) and 96.44 ppm (C-1) nih.gov.

The following table provides representative ¹H and ¹³C chemical shift assignments for key residues in a rhamnogalacturonan-I structure, derived from published data.

ResidueLinkageH-1/C-1H-2/C-2H-3/C-3H-4/C-4H-5/C-5H-6/C-6
→4)-α-D-GalpA-(1→ Backbone5.02 / 97.51- / -- / -- / -- / -- / 172.44
→2)-α-L-Rhap-(1→ Backbone5.17 / 96.44- / -- / -- / -- / -1.18 / 15.50
→2,4)-α-L-Rhap-(1→ Branched Backbone- / -- / -- / -- / -- / -1.24 / 15.72
t-β-Galp-(1→ Side Chain4.54 / 102.26- / -- / -- / -- / -- / -
→4)-β-Galp-(1→ Side Chain4.57 / 102.59- / -- / -75.47 / -- / -- / -
t-α-Araf-(1→ Side Chain5.08 / 108.26- / -- / -- / -- / -- / -

Data compiled from studies on ginseng RG-I nih.gov. Exact chemical shifts can vary based on solvent, temperature, and adjacent residues. The table is interactive and can be sorted.

NMR spectroscopy is highly effective for identifying and locating non-carbohydrate decorations, such as O-acetyl groups. In ¹H NMR spectra, methyl protons of acetyl groups typically produce sharp singlet signals in the high-field region, around 2.0–2.2 ppm nih.gov. In ¹³C NMR, the methyl carbons of acetyl groups resonate around 22.0 ppm, while the carbonyl carbons appear near 172-175 ppm nih.gov. Recent studies on RG-I from Arabidopsis thaliana have used 2D NMR to identify O-acetylation as a predominant feature on the rhamnose backbone residues biorxiv.orgnih.gov. The location of these acetyl groups can be determined by observing the downfield shift of the proton and carbon signals at the site of substitution. For example, acetylation at the O-3 position of a rhamnose residue would cause a significant downfield shift in the H-3 and C-3 signals.

Mass spectrometry is a cornerstone technique for polysaccharide analysis, providing information on molecular weight, composition, and sequence nih.gov. To make large rhamnogalacturonan polymers amenable to MS, they are often first depolymerized into smaller oligosaccharides using specific enzymes like rhamnogalacturonan lyase or hydrolase nih.govnih.gov. This enzymatic digestion creates a pool of fragments that can be analyzed to piece together the structure of the original polymer biorxiv.org.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of complex mixtures of oligosaccharides nih.gov. It is a soft ionization technique that generates primarily singly-charged ions, which simplifies the resulting mass spectra nih.gov. In a typical MALDI-TOF experiment, the oligosaccharide sample is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the sample, and the ions are accelerated into a flight tube where they are separated based on their mass-to-charge ratio (m/z) nih.gov.

The resulting spectrum provides a "fingerprint" of the oligosaccharide mixture, where each peak corresponds to the mass of a specific fragment nih.govresearchgate.net. By analyzing the mass differences between peaks, researchers can deduce the monosaccharide composition of the fragments. For example, a mass difference of 132 Da corresponds to a pentose (like arabinose), while a difference of 146 Da indicates a deoxyhexose (like rhamnose), and 162 Da corresponds to a hexose (like galactose). This fingerprinting approach allows for the rapid comparison of rhamnogalacturonan structures from different sources or mutants researchgate.netresearchgate.net. The detailed analysis of these fragment ions provides crucial data for reconstructing the sequence and branching patterns of the original rhamnogalacturonan polysaccharide uga.edu.

Mass Spectrometry (MS) of Enzymatically Digested Oligosaccharides

ESI-MS for Detailed Glycosyl Sequence Elucidation

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when used in tandem (MS/MS), is a powerful technique for determining the glycosyl sequences of oligosaccharides derived from rhamnogalacturonan. nih.govresearchgate.net This method is established for ascertaining the mass of oligosaccharides, their specific sugar sequences, the positions of linkages between sugar units, and the locations of various modifications like O-acetyl and O-methyl groups. nih.gov

To perform this analysis, the large rhamnogalacturonan polysaccharide is first broken down into smaller, more manageable oligosaccharide fragments. This can be achieved through enzymatic digestion, using enzymes like rhamnogalacturonase A (RGase A), or through chemical methods. nih.gov These fragments are then introduced into the mass spectrometer. ESI-MS generates charged ions from the oligosaccharide molecules, which are then separated based on their mass-to-charge ratio.

Further fragmentation of selected ions within the spectrometer (MS/MS) produces a predictable pattern of smaller fragments. By analyzing the masses of these fragments, researchers can deduce the sequence of monosaccharides in the original oligosaccharide. researchgate.net For example, this technique has been successfully applied to characterize the A and B side chains released from Rhamnogalacturonan-II (RG-II) through selective hydrolysis. nih.gov

Linkage Analysis and Monosaccharide Composition Determination

Determining the monosaccharide composition and the specific glycosidic linkages that connect them is fundamental to understanding the structure of rhamnogalacturonan. This process typically involves complete acid hydrolysis of the polysaccharide to break it down into its constituent monosaccharides, which are then identified and quantified using techniques like high-performance anion-exchange chromatography (HPAEC). mdpi.com

Linkage analysis, often performed through methylation analysis, reveals how the monosaccharides are connected. In this multi-step process, free hydroxyl groups on the polysaccharide are methylated. The polymer is then hydrolyzed, and the resulting partially methylated monosaccharides are reduced and acetylated. These derivatives, known as partially methylated alditol acetates (PMAAs), are then analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov The fragmentation pattern in the mass spectrometer identifies the original positions of the glycosidic linkages.

Studies on rhamnogalacturonan-I (RG-I) from various plant sources have revealed its characteristic composition and linkages. For instance, an immunostimulatory RG-I polysaccharide purified from radish leaves was found to be primarily composed of galacturonic acid (GalA), galactose (Gal), arabinose (Ara), and rhamnose (Rha). nih.gov Methylation analysis confirmed the presence of linkages characteristic of RG-I structures. nih.gov

Table 1: Monosaccharide Composition and Linkage Analysis of RG-I from Radish Leaves
Monosaccharide/Linkage TypeMolar Percentage / Linkage Abundance (%)
Galacturonic Acid (GalA)22.2%
Galactose (Gal)32.6%
Arabinose (Ara)27.5%
Rhamnose (Rha)10.2%
4-linked GalpA21.0%
2,4-linked Rhap7.0%
5-linked Araf10.1%
4-linked Galp5.8%
3,6-linked Galp7.9%

Data derived from a study on an immunostimulatory polysaccharide fraction from radish leaves. nih.gov

Size Exclusion Chromatography (SEC) for Polymer and Fragment Profiling

Size Exclusion Chromatography (SEC) is an essential technique for separating polysaccharides and their fragments based on their size, or more precisely, their hydrodynamic volume. nih.govresearchgate.net This method is used to isolate and purify rhamnogalacturonan fractions from crude plant cell wall extracts and to analyze the size distribution of the resulting polymers and fragments after chemical or enzymatic treatments. nih.govbiorxiv.org

In SEC, a solution of the polysaccharide mixture is passed through a column packed with a porous gel. Larger molecules are unable to enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. researchgate.net This allows for effective separation of different-sized molecules. researchgate.netlcms.cz

SEC is frequently used as a purification step after initial extraction and enzymatic digestion. For example, after treating cell wall material with enzymes to solubilize pectic polysaccharides, SEC can be used to separate RG-I and RG-II from other components. nih.gov The collected fractions can then be subjected to further analysis to determine their composition and structure. biorxiv.org When coupled with detectors like multi-angle laser light scattering (MALS), SEC can provide absolute molecular weight information without the need for calibration standards. nih.gov

Intricate Structural Features of Rhamnogalacturonan I (RG-I)

Rhamnogalacturonan I (RG-I) is a major pectic polysaccharide characterized by a complex structure consisting of a backbone of repeating disaccharides that is decorated with various neutral sugar side chains. tandfonline.comuga.educhemrxiv.org

Rhamnogalacturonan I Backbone Architecture: [→2)-α-L-Rhap-(1→4)-α-D-GalA-(1→] Repeats

The fundamental structure of the RG-I backbone is a linear chain of alternating L-rhamnopyranose (Rhap) and D-galacturonic acid (GalA) residues. tandfonline.comresearchgate.net The specific linkage between these monosaccharides consists of a repeating disaccharide unit: [→2)-α-L-Rhap-(1→4)-α-D-GalA-(1→]. nih.govtandfonline.com This means that the C2 of a rhamnose residue is linked to the C4 of a galacturonic acid residue, which in turn is linked via its C1 to the C2 of the next rhamnose residue. This alternating pattern is a defining characteristic of all RG-I polysaccharides, regardless of their plant origin. tandfonline.comuga.eduresearchgate.net The integrity of this backbone can be specifically cleaved by enzymes such as rhamnogalacturonase and rhamnogalacturonan lyase, which are crucial tools in the structural analysis of this polymer. nih.govresearchgate.net

Diversity and Linkage of Neutral Sugar Side Chains

A key feature of RG-I is the presence of numerous side chains attached to the rhamnose residues of the main backbone. uga.edu These side chains are typically attached at the C4 position of the α-L-Rhap residues. tandfonline.comuga.edu The composition and structure of these side chains are highly variable depending on the plant source and tissue, leading to the description of RG-I as the "hairy" region of pectin (B1162225). researchgate.net

The most common side chains are composed of neutral sugars, primarily arabinose and galactose. uga.edu These can exist as:

(1→5)-α-L-arabinans tandfonline.com

(1→4)-β-D-galactans tandfonline.com

Arabinogalactans (Type I and Type II) tandfonline.comresearchgate.net

The length and branching patterns of these side chains contribute significantly to the structural diversity and functional properties of RG-I. tandfonline.comuga.edu

Table 2: Common Neutral Sugar Side Chains of Rhamnogalacturonan I
Side Chain TypePrimary MonosaccharideTypical Linkage
Arabinan (B1173331)Arabinose (Ara)α-1,5-linked backbone
GalactanGalactose (Gal)β-1,4-linked backbone
Arabinogalactan IArabinose and Galactoseβ-1,4-galactan backbone with arabinan side chains
Arabinogalactan IIArabinose and Galactoseβ-1,3- and β-1,6-galactan backbone

Arabinan side chains are a prominent feature of many RG-I structures. These chains are polymers of arabinofuranose (Araf) residues. The primary linkage within the arabinan backbone is typically α-1,5. nih.govresearchgate.net This linear backbone of (1→5)-α-L-Araf can be further substituted with other arabinose residues, creating branched structures. researchgate.net Branching commonly occurs at the C2 or C3 positions of the backbone arabinose units, with single α-L-Araf residues attached. researchgate.net The presence of highly branched arabinans is indicated by linkage analysis that identifies terminal Araf, 5-linked Araf, 3-linked Araf, and 2,5- or 3,5-linked Araf residues. nih.govresearchgate.net The structure and prevalence of these arabinan side chains can vary significantly between different plant tissues and developmental stages. nih.gov

Galactan Side Chains (e.g., 4-β-galactan, 6-β-galactan)

The rhamnogalacturonan I (RG-I) backbone is frequently substituted with neutral sugar side chains, among which galactans are prominent. These side chains are typically attached to the C-4 position of the rhamnose residues within the repeating disaccharide backbone of RG-I. nih.govuga.edu The most common type of galactan side chain is the linear β-(1,4)-galactan. mdpi.comnih.gov This structure consists of galactose units linked together by β-(1,4) glycosidic bonds. The presence of these linear β-(1,4)-galactan side chains has been identified in the tertiary cell walls of various plant fibers. nih.gov

In addition to linear chains, branched galactans are also found as side chains on RG-I. These can include β-(1,4,6)-galactan structures, indicating branching from the main galactan chain. nih.gov The length and prevalence of these galactan side chains can vary significantly depending on the plant source and tissue type. For instance, in flax fibers, a high degree of substitution with galactan side chains is observed, with over 70% of the rhamnose residues being substituted. mdpi.com

Table 1: Common Galactan Side Chains in Rhamnogalacturonan I

Side Chain TypeLinkageCommon Occurrence
Linear Galactanβ-(1,4)Tertiary cell walls of plant fibers
Branched Galactanβ-(1,4,6)Various plant tissues
Arabinogalactan Side Chains (AG-I, AG-II)

Arabinogalactan side chains are another significant component of the structural diversity of rhamnogalacturonan I (RG-I). These complex, branched polysaccharides are attached to the RG-I backbone and are broadly classified into two types: arabinogalactan-I (AG-I) and arabinogalactan-II (AG-II).

Arabinogalactan-I (AG-I) is characterized by a backbone of β-(1,4)-linked galactose residues, which is often substituted with arabinose-containing side chains. researchgate.net These arabinan side chains are typically composed of α-(1,5)-linked arabinofuranose residues. mdpi.com AG-I is considered a "hairy" region of pectin, contributing to the branched and hydrated nature of the RG-I domain. purdue.edu

Arabinogalacturonan-II (AG-II) has a more complex and highly branched structure. It is primarily associated with proteins, forming arabinogalactan-proteins (AGPs), though its potential covalent linkage to the pectin complex is a subject of ongoing research. purdue.edu The backbone of AG-II consists of β-(1,3)-linked galactose residues, with side chains of β-(1,6)-linked galactose. These side chains can be further substituted with arabinofuranose residues. purdue.edu

The presence of both AG-I and AG-II side chains on RG-I has been identified in various plant sources, including ginseng. mdpi.com The specific structure and abundance of these arabinogalactan side chains contribute to the significant structural heterogeneity of RG-I across different plant species and tissues. mdpi.com

Table 2: Comparison of Arabinogalacturonan Side Chains in Rhamnogalacturonan I

FeatureArabinogalactan-I (AG-I)Arabinogalacturonan-II (AG-II)
Galactan Backbone β-(1,4)-linkedβ-(1,3)-linked with β-(1,6) branches
Arabinan Side Chains Primarily α-(1,5)-linkedAttached to galactan side chains
Association Integral part of RG-I "hairy" regionsOften associated with proteins (AGPs)

O-Acetylation Patterns of Rhamnose and Galacturonic Acid Residues

O-acetylation is a common modification of the rhamnogalacturonan I (RG-I) backbone, adding to its structural complexity. Acetyl groups can be attached to both the galacturonic acid and rhamnose residues of the repeating disaccharide unit.

The galacturonic acid residues of the RG-I backbone can be O-acetylated at the O-2 and/or O-3 positions. purdue.edunih.gov The degree of acetylation of galacturonic acid can be significant, with reported values ranging from 40% to 85%, depending on the plant tissue and its developmental stage. nih.gov This acetylation reduces the negative charge of the pectin molecule and can influence its conformation and interaction with other cell wall components.

Recent research has also identified O-acetylation of the rhamnose residues in the RG-I backbone, a modification that was previously unreported in some species like Arabidopsis thaliana. researchgate.netbiorxiv.org Specifically, O-acetylation at the O-3 position of rhamnose has been noted. nih.gov The presence of acetyl groups on rhamnose further contributes to the structural diversity of RG-I.

The patterns of O-acetylation are catalyzed by a suite of enzymes known as pectin O-acetyltransferases. nih.gov These enzymes transfer acetyl groups from acetyl-CoA to the pectin backbone. Some of these enzymes are specific for RG-I, while others can act on both RG-I and homogalacturonan. nih.gov

Heterogeneity of RG-I Across Tissues and Species

Rhamnogalacturonan I (RG-I) is characterized by a high degree of structural heterogeneity, which is evident both between different plant species and within different tissues of the same plant. nih.gov This variability is a key feature of RG-I and is thought to be related to its diverse functional roles in the plant cell wall.

The primary sources of this heterogeneity are the type, length, and branching patterns of the neutral sugar side chains attached to the rhamnose residues of the backbone, as well as the patterns of O-acetylation. nih.gov For example, the prevalence and composition of arabinan and galactan side chains can vary significantly. researchgate.net In some plants and tissues, RG-I may be rich in arabinan side chains, while in others, galactan or arabinogalactan side chains may predominate. nih.govmdpi.com

This structural diversity has been observed in various studies. For instance, analysis of RG-I from tobacco seed endosperm revealed spatial heterogeneity at the tissue and single cell wall levels. nih.gov Similarly, the RG-I in flax seed mucilage has atypical side groups, including single nonreducing terminal L-galactose and L-fucose residues. nih.gov The structure of RG-I in ginseng is characterized by the presence of β-1,4-galactan, α-1,5-arabinan, AG-I, and AG-II side chains. mdpi.com

This structural variability implies that the precise structure of RG-I is tailored to the specific functional requirements of the cell wall in different tissues and at different stages of development.

Structural Complexity and Conservation of Rhamnogalacturonan II (RG-II)

Rhamnogalacturonan II (RG-II) is a structurally complex pectic polysaccharide that, in contrast to RG-I, is highly conserved across all vascular plants. wikipedia.org This remarkable conservation suggests a fundamental and essential role for RG-II in the plant cell wall.

RG-II Backbone and Unique Side Chain Composition (e.g., apiose, Kdo, Dha)

The backbone of RG-II consists of a short chain of approximately seven to nine α-(1,4)-linked D-galacturonic acid residues. oup.comresearchgate.net Attached to this backbone are four distinct and structurally complex oligosaccharide side chains, designated A, B, C, and D. researchgate.net

These side chains are composed of at least 12 different types of monosaccharides, some of which are rare in nature. wikipedia.org These include:

Apiose (Api): A branched-chain pentose.

2-keto-3-deoxy-D-manno-octulosonic acid (Kdo): An eight-carbon acidic sugar.

2-keto-3-deoxy-D-lyxo-heptulosaric acid (Dha): A seven-carbon acidic sugar.

Aceric acid (AceA): A branched-chain deoxy-acidic sugar.

Other sugars such as 2-O-methyl xylose and 2-O-methyl fucose are also present. researchgate.net

Table 3: Unique Monosaccharides in Rhamnogalacturonan II Side Chains

MonosaccharideAbbreviationType
ApioseApiBranched-chain pentose
2-keto-3-deoxy-D-manno-octulosonic acidKdoEight-carbon acidic sugar
2-keto-3-deoxy-D-lyxo-heptulosaric acidDhaSeven-carbon acidic sugar
Aceric acidAceABranched-chain deoxy-acidic sugar

Borate (B1201080) Diester Cross-linking and Dimerization of RG-II

A key feature of rhamnogalacturonan II (RG-II) is its ability to form a dimer through a borate diester cross-link. frontiersin.org This dimerization is crucial for the proper structure and function of the plant cell wall. In fact, more than 90% of RG-II in the cell wall exists as this borate-cross-linked dimer under boron-sufficient conditions. frontiersin.org

The borate diester bond is formed between the apiosyl residues of side chain A of two separate RG-II monomers. frontiersin.orguga.edu Specifically, the borate ion forms a diester linkage with the hydroxyl groups at the C-2 and C-3 positions of the apiose residue in each of the two RG-II molecules. mdpi.com This cross-linking results in a stable dimeric structure. mdpi.com

Conformational Properties and Helical Secondary Structures

The conformation of RG-I is significantly influenced by the nature and length of its neutral sugar side chains. uga.edu Research on RG-I from flaxseed mucilage and kernel has revealed that these molecules can adopt different conformations, such as star-like or sphere-like structures. nih.gov For instance, RG-I from flaxseed mucilage, with a molecular weight of 285 kDa, has been shown to have a star-like conformation. nih.gov In contrast, RG-I from flaxseed kernel, which has a higher molecular weight of 550 kDa, exhibits a conformation ranging from a sphere to a star-like shape, indicating a higher segment density. nih.gov The presence of longer side chains is associated with increased molecular entanglements. uga.edu The extraction method also plays a role in the final conformation; alkali-extracted pectins tend to have a more compact, three-dimensional structure, while acid-extracted pectins adopt a more extended conformation. uga.edu

Table 1: Conformational Properties of Rhamnogalacturonan-I from Flaxseed
SourceMolecular Weight (Mw)Conformation
Flaxseed Mucilage RG-I (FM-R)285 kDaStar-like
Flaxseed Kernel RG-I (FK-R)550 kDaSphere to star-like
Hydrolyzed Flaxseed Kernel RG-I (FK-R)266 kDaSphere-like

Biosynthesis of Rhamnogalacturonan As4 Rg I and Rg Ii

Cellular Localization of Biosynthetic Processes

The intricate assembly of these complex polysaccharides is compartmentalized within the plant cell, ensuring the fidelity of their structure.

The Golgi apparatus is the central hub for the biosynthesis of non-cellulosic cell wall matrix polysaccharides, including both RG-I and RG-II. frontiersin.orgnih.gov Unlike cellulose (B213188), which is synthesized at the plasma membrane, the assembly of pectin (B1162225) occurs exclusively within the Golgi cisternae. frontiersin.org Evidence for this localization is robust, stemming from several lines of research:

Enzyme Fractionation: Pectin biosynthetic enzymes, such as α-1,4-galacturonosyltransferase (GalAT) involved in the synthesis of the homogalacturonan (HGA) backbone of RG-II, consistently co-fractionate with Golgi markers. nih.govnih.gov

Immunocytochemistry: Using specific antibodies, pectic epitopes for both RG-I and the HGA backbone of RG-II have been localized within Golgi cisternae and associated vesicles. nih.govnih.gov These studies show that the synthesis of these complex polysaccharides is restricted to the Golgi, with no synthesis detected in the endoplasmic reticulum. nih.gov

Enzyme Topology: The catalytic sites of key pectin biosynthetic enzymes, including GalAT, have been shown to reside within the lumen of the Golgi. nih.gov This confirms that the polymerization process occurs within this organelle.

Once synthesized, the completed pectin polysaccharides are packaged into vesicles that bud off from the Golgi, travel to the cell surface, and are secreted into the cell wall. nih.govfrontiersin.org There is evidence to suggest that the synthesis of different pectic domains may occur in different sub-compartments of the Golgi. For example, immunocytochemical studies suggest that RG-I and HGA are synthesized in different Golgi cisternae. nih.gov

Glycosyltransferases (GTs) Involved in Rhamnogalacturonan Synthesis

The assembly of the structurally complex RG-I and RG-II polysaccharides requires the coordinated action of a large number of glycosyltransferases (GTs). nih.gov These enzymes are typically type II transmembrane proteins located in the Golgi apparatus, responsible for transferring specific sugar residues from activated nucleotide-sugar donors to growing polysaccharide chains. nih.govplos.org Identifying and characterizing these enzymes is crucial to understanding pectin biosynthesis.

Due to the lethality or severe growth defects of mutants with altered RG-II structure, conventional reverse genetics has had limited success in identifying the full suite of GTs involved in its synthesis. plos.orgoup.com Consequently, researchers have turned to bioinformatics and gene co-expression analyses as powerful predictive tools. frontiersin.orgplos.org

A common strategy involves:

Selection of Candidate Genes: Identifying genes that encode type II transmembrane proteins, a typical feature of Golgi-localized GTs. plos.orgnih.gov

Gene Co-expression Analysis: Searching for candidate GT genes that are tightly co-expressed with genes known to be involved in the synthesis of RG-II nucleotide sugars or in pectin synthesis regulation. plos.orgnih.gov Databases like ATTED-II are used to build these co-expression networks in model plants like Arabidopsis thaliana and Oryza sativa (rice). plos.org

Cross-species Comparison: Identifying GTs that are conserved and co-expressed across different plant species, strengthening the prediction of their functional importance. plos.org

Analysis of Regulatory Elements: Examining whether candidate genes are upregulated in response to treatments that affect cell wall synthesis, such as the herbicide isoxaben. plos.orgnih.gov

This combined approach has led to the identification of numerous putative GTs for RG-II synthesis. For instance, one study in Arabidopsis resulted in a list of 26 candidate GTs, including some already classified in the Carbohydrate-Active enZymes (CAZy) database and others that were previously uncharacterized. plos.orgnih.govexlibrisgroup.com

Table 1: Examples of Putative RG-II Glycosyltransferases in Arabidopsis Identified via Bioinformatics
Gene LocusCAZy FamilyPredicted Function/HomologySupporting Evidence
AtGAUT1GT8α-Galacturonosyltransferase (Backbone synthesis)Co-expression with RG-II synthesis genes; functional characterization. frontiersin.orgnih.gov
At3g09780GT77RGXT family member (Xylosyltransferase for side chain A)Homology to known RGXTs. nih.govoup.com
At1g02300- (Sialyltransferase-like)Putative Kdo or Dha transferaseCo-expression analysis; homology to sialyltransferases. plos.orgnih.gov
At2g36900- (GT-B like fold)Putative fucosyltransferaseCo-expression analysis; structural homology. plos.orgnih.gov

While the GTs for the RG-I backbone remained elusive for a long time, recent research has successfully identified and characterized them. nih.govresearchgate.net The RG-I backbone is a repeating disaccharide of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→]. oup.com

Rhamnosyltransferases (RRTs):

In Arabidopsis thaliana, a family of four RG-I rhamnosyltransferases (RRT1, RRT2, RRT3, RRT4) has been identified. frontiersin.orgresearchgate.net These enzymes belong to a novel, plant-specific glycosyltransferase family designated GT106. nih.gov

Functional studies have shown that these enzymes catalyze the transfer of rhamnose from UDP-β-L-rhamnose to RG-I oligosaccharide acceptors. nih.govresearchgate.net

RRT1 , for example, is a Golgi-localized transmembrane protein. nih.govresearchgate.net Loss-of-function mutants of RRT1 show a significant reduction in the amount of RG-I in the seed coat mucilage, a tissue particularly rich in this polysaccharide. nih.govresearchgate.net

Galacturonosyltransferases (GalATs):

The enzyme responsible for adding the galacturonic acid (GalA) residue to the RG-I backbone is a galacturonosyltransferase. While the specific GalAT for the alternating RG-I backbone has been harder to pinpoint than the rhamnosyltransferase, genes from the GAUT family are known to be involved in synthesizing the HGA backbone of other pectic domains and RG-II. nih.govfrontiersin.org

The identification of these GTs marks a significant step forward in understanding the intricate process of pectin biosynthesis, providing targets for further research into the regulation and function of these essential plant cell wall components.

Q & A

Basic Research Questions

Q. What are the standard methods for isolating rhamnogalacturonan AS4 from plant sources, and how do extraction conditions influence its structural integrity?

  • Methodological Answer : this compound (RG-AS4) is typically extracted using sequential acidic/alkaline hydrolysis, followed by purification via ion-exchange chromatography. Key variables include pH (optimal range: 2.5–4.0 for acidic extraction), temperature (60–80°C), and enzymatic pretreatment (e.g., cellulase to degrade cellulose contaminants). Structural integrity is assessed using size-exclusion chromatography (SEC) and methylation analysis . For example, Khodaei and Karboune (2013) demonstrated that alkaline extraction at pH 12.0 degrades galacturonic acid residues, reducing RG-AS4’s bioactivity .

Q. How is the structural characterization of RG-AS4 performed, and what analytical techniques are critical for confirming its molecular architecture?

  • Methodological Answer : Structural analysis involves:

  • Monosaccharide composition : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) to quantify rhamnose, galacturonic acid, and arabinose .
  • Linkage analysis : Methylation analysis coupled with GC-MS to identify glycosidic bonds (e.g., 1,2-linked rhamnose).
  • NMR spectroscopy : ¹H/¹³C NMR to resolve anomeric configurations and branching patterns, with 2D NMR (COSY, HSQC) for complex regions .

Q. What enzymatic assays are used to study RG-AS4 degradation, and how are substrate specificity and kinetic parameters determined?

  • Methodological Answer : Rhamnogalacturonase (RGase) activity is assayed using RG-AS4 as a substrate, measuring reducing sugar release via the 3,5-dinitrosalicylic acid (DNS) method. Substrate specificity is validated using competitive inhibition assays with synthetic oligosaccharides. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots .

Advanced Research Questions

Q. How can researchers resolve contradictions in RG-AS4 bioactivity data across studies (e.g., immunomodulatory vs. anti-inflammatory effects)?

  • Methodological Answer : Contradictions often arise from:

  • Source variability : RG-AS4 from potato vs. soy pectin may differ in branching patterns .
  • Assay conditions : In vitro immune cell models (e.g., RAW 264.7 macrophages) require standardization of LPS contamination thresholds (<0.1 EU/mL) .
  • Data normalization : Express bioactivity as molar concentration (µM) rather than mass (mg/mL) to account for molecular weight heterogeneity. Meta-analysis frameworks (e.g., PRISMA guidelines) can systematize cross-study comparisons .

Q. What experimental designs are optimal for studying RG-AS4’s role in plant cell wall mechanics, and how can in situ imaging techniques enhance these studies?

  • Methodological Answer :

  • Atomic force microscopy (AFM) : Quantify RG-AS4’s contribution to cell wall elasticity via force-distance curves.
  • Fluorescent labeling : Use FITC-conjugated RG-AS4 antibodies for confocal microscopy to localize RG-AS4 in cell wall layers .
  • Genetic knockouts : Compare wild-type and RG-AS4-deficient Arabidopsis mutants to assess mechanical phenotypes (e.g., tensile strength) .

Q. How can in silico modeling (e.g., molecular dynamics simulations) predict RG-AS4 interactions with microbial enzymes or host receptors?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model RG-AS4 binding to RGase active sites (PDB ID: 2X4Q).
  • Coarse-grained MD simulations : Analyze RG-AS4 conformational flexibility in aqueous environments (GROMACS software) .
  • Network pharmacology : Predict RG-AS4’s interaction with TLR4/MD2 using STRING or KEGG pathway databases .

Methodological Considerations for Data Reporting

  • Reproducibility : Document extraction protocols in line with the FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw chromatograms and NMR spectra as supplementary data .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.